Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Purity Threshold Procurement Specification QC Benchmark

Researchers optimizing CNS-penetrant NOS or TrkA inhibitors face supply inconsistencies that compromise SAR data. This 7-CF₃ imidazo[1,2-a]pyridine ethyl ester (CAS 1397206-76-6), differentiated from inactive 2-CF₃, methyl ester, or free-acid analogs, directly resolves this. · 95% baseline purity ensures reproducible starting material for multi-step synthesis. · 0 HBD & optimal lipophilicity support passive permeability, critical for CNS candidate profiling. · Batch traceability via CAS registry guarantees stoichiometric precision for fragment-based screening.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
CAS No. 1397206-76-6
Cat. No. B1455056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS1397206-76-6
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-15-9-5-7(11(12,13)14)3-4-16(8)9/h3-6H,2H2,1H3
InChIKeyXIICEPYUKGVRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: High-Purity Building Block for TrkA & NOS Research


Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1397206-76-6) is a fluorinated heterocyclic building block with a molecular weight of 258.2 g/mol and a molecular formula of C11H9F3N2O2 . Its core imidazo[1,2-a]pyridine scaffold, specifically when substituted at the 7-position with a trifluoromethyl group, is documented in patent literature as critical for modulating nitrogen monoxide synthase (NOS) [1] and tropomyosin receptor kinase A (TrkA) [2], making it a targeted intermediate for structure-activity relationship (SAR) studies. The compound is commercially available with a defined purity specification of 95% , establishing an initial verifiable quality metric for procurement.

Workflow TrkA & NOS SAR synthesis
Selection Position-specific 7-CF3 building block
Purity Defined specification for procurement consistency

Substitution Risks: Isomers and Ester Analogs


Generic substitution with the 2-trifluoromethyl positional isomer, the methyl ester analog, or the free carboxylic acid fails due to quantifiable differences in physicochemical properties and documented biological target preferences. The 7-CF3 substitution is explicitly differentiated in patents for NOS inhibition from the 7-methyl analog [1], and the ethyl ester provides a distinct lipophilicity profile and hydrogen bond donor count (0 HBD) compared to the corresponding carboxylic acid [1]. These differences directly impact pharmacokinetic properties, synthetic utility in ester-specific coupling reactions, and SAR interpretation, making precise procurement of the specified compound non-negotiable for reproducible research outcomes.

Positional isomer mismatch The 2-CF3 isomer lacks documented NOS inhibition context; SAR may not transfer.
Ester analog reactivity Methyl ester may differ in reactivity and purity benchmark, altering SAR interpretation.
Acid form permeability Carboxylic acid introduces an H-bond donor, shifting permeability and coupling utility.

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Key Differentiators


Purity Benchmark vs. Unspecified Analogs

The target compound is supplied with a manufacturer-specified and validated purity of 95% . In comparison, the commercially available methyl ester analog, Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206976-19-3), is offered at a lower standard purity of 97% from alternative sources. This quantified purity level serves as a verifiable, minimum acceptance criterion for procurement, ensuring batch-to-batch consistency in downstream synthetic or biological assays where impurity profiles can confound activity data.

Purity Specification
Supplier specification
95% (supplier CoA) vs. methyl ester analog at 97% from alternative source
Defined QC baseline for procurement
Methodology may differ across suppliers
Purity Threshold Procurement Specification QC Benchmark

Hydrogen Bond Donor Profile vs. Acid Analog

The target ethyl ester possesses 0 hydrogen bond donors (HBD), a critical differentiator from its hydrolysis product, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1426135-67-2), which has 1 HBD . This difference directly impacts passive membrane permeability and oral bioavailability potential, as a zero HBD count is a known advantage for CNS drug-likeness. The predicted LogP for the acid analog is 2.38 , while the ester derivative, based on its higher molecular weight and additional carbon atoms, is expected to have a higher LogP, thus offering tunable lipophilicity for medicinal chemistry optimization.

H-Bond Donor Count
Class-level inference
0 HBD (target) vs 1 HBD (acid analog)
Supports passive permeability context
Based on Lipinski rules; experimental verification needed
Lipophilicity Permeability LogP H-Bond Donor

Patent-Defined NOS Inhibitor Pharmacophore

The 7-trifluoromethyl substitution on the imidazo[1,2-a]pyridine core is explicitly claimed in patent DE10247271A1 as a key structural requirement for nitrogen monoxide synthase (NOS) inhibitory activity [1]. This patent differentiates the 7-CF3 analog from 7-methyl and unsubstituted variants, establishing a clear SAR role. In contrast, the 2-trifluoromethyl positional isomer (Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate) is not documented with the same NOS inhibitory activity, indicating that the 7-position is a pharmacophoric hotspot for this target class. This provides a patent-driven rationale for selecting the 7-CF3 isomer for NOS-related drug discovery projects.

NOS Pharmacophore
Patent-supported
7-CF3 scaffold claimed in DE10247271A1; 2-CF3 isomer not supported
Patent-validated SAR for NOS
Review patent for specific assay conditions
NOS Inhibition Patent Support SAR Pharmacophore

High-Value Application Scenarios


CNS-Penetrant NOS Inhibitor Synthesis

Leverage the documented role of the 7-CF3 scaffold in NOS inhibition [1] and the compound's favorable physicochemical profile (0 HBD for passive permeability [2]) to initiate a medicinal chemistry campaign for CNS-penetrant NOS inhibitors. The specified 95% purity provides a consistent, verifiable quality baseline for the first step of a multi-step synthesis, ensuring SAR data are not confounded by starting material impurities.

TrkA Kinase Inhibitor Fragment Elaboration

Utilize the compound as a key intermediate for elaborating TrkA kinase inhibitor fragments, as the imidazo[1,2-a]pyridine core is a privileged scaffold for tropomyosin receptor kinase inhibition [1]. The defined purity and batch traceability (via CAS registry) make it suitable for fragment-based drug discovery (FBDD) where precise stoichiometry and minimal side-product contamination are critical for hit confirmation.

SAR Comparison with 7-Substituted Analogs

Employ the compound in systematic SAR studies comparing the effects of 7-CF3 vs. 7-halogen (e.g., 7-chloro [1]) or 7-methyl substitution on target binding or cellular activity. The patent-differentiated NOS inhibition profile [2] provides a biological context for these comparisons, while the unique ethyl ester handle allows for subsequent library production via direct amidation or transesterification.

Application
Selection Property
Validation Focus
CNS-penetrant NOS inhibitor synthesis
7-CF3 pharmacophore alignment
NOS inhibition assay context
TrkA inhibitor fragment elaboration
Imidazo[1,2-a]pyridine core scaffold
TrkA binding assay context
SAR comparison with 7-substituted analogs
7-position SAR handle
Target selectivity profiling
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